Cgp 20376

Description

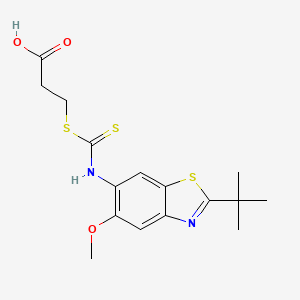

The compound "Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-" is a structurally complex derivative of propanoic acid. Its core structure includes a benzothiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2, a methoxy group at position 5, and an amino group at position 4. These substituents are linked via a thioxomethylthio (-S-C(=S)-S-) moiety to the propanoic acid backbone at the third carbon.

Propriétés

Numéro CAS |

81059-04-3 |

|---|---|

Formule moléculaire |

C16H20N2O3S3 |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |

Clé InChI |

SGSGNVTYYAWSKN-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |

SMILES canonique |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |

Apparence |

Solid powder |

Autres numéros CAS |

81059-04-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |

Origine du produit |

United States |

Méthodes De Préparation

CGP-20376 est synthétisé en tant que dérivé de l'ester 5-méthoxyl-6-dithiocarbamique-S-(2-carboxy-éthyl) du benzothiazole . La voie de synthèse implique la réaction du benzothiazole avec des dérivés de méthoxy et d'acide dithiocarbamique dans des conditions spécifiques. Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

CGP-20376 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés du benzothiazole.

Mécanisme d'action

CGP-20376 exerce ses effets par le biais de multiples mécanismes :

Activité anthelminthique : Le composé perturbe la motilité et la viabilité des vers parasites en interférant avec leurs processus métaboliques.

Modulation de l'activité des éosinophiles : Il module l'explosion respiratoire des éosinophiles, qui sont des cellules immunitaires impliquées dans la réponse de l'organisme aux infections parasitaires.

Propriétés antifibrillatoires : CGP-20376 s'est avéré avoir des effets dépendants de la dose sur l'activité électrique du cœur, ce qui pourrait réduire le risque de fibrillation.

Applications De Recherche Scientifique

CGP-20376 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of benzothiazole derivatives.

Mécanisme D'action

CGP-20376 exerts its effects through multiple mechanisms:

Anthelmintic Activity: The compound disrupts the motility and viability of parasitic worms by interfering with their metabolic processes.

Modulation of Eosinophil Activity: It modulates the respiratory burst of eosinophils, which are immune cells involved in the body’s response to parasitic infections.

Antifibrillatory Properties: CGP-20376 has been shown to have dose-dependent effects on the heart’s electrical activity, potentially reducing the risk of fibrillation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Nomenclature

The compound’s nomenclature follows IUPAC guidelines for thio derivatives, where the "thioxomethylthio" group denotes the replacement of oxygen with sulfur in specific positions . Comparatively, other propanoic acid derivatives, such as haloxyfop and fluazifop (aryloxyphenoxypropionate herbicides), feature phenoxy groups attached to the propanoic acid backbone instead of benzothiazolyl-thio moieties .

Functional Group Analysis

- Benzothiazole vs. Phenoxy Groups: The benzothiazole ring in the target compound is a heterocyclic aromatic system, contrasting with the diphenylether structures in haloxyfop and fluazifop. Benzothiazoles are known for their bioactivity in agrochemicals due to their ability to disrupt enzyme function or act as enzyme inhibitors.

- Thio vs.

Physicochemical Properties (Inferred)

Activité Biologique

Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- (CAS Number: 81059-04-3), is a complex organic compound with significant biological activity. Its unique structure, characterized by a propanoic acid backbone and various functional groups, positions it as a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is C16H20N2O3S3, with a molecular weight of approximately 384.54 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S3 |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 81059-04-3 |

| SMILES | COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C |

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of thioxomethyl and benzothiazole groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Case Studies and Research Findings

-

Antioxidant Studies :

A study evaluated the antioxidant capacity of benzothiazole derivatives, revealing that compounds with similar structures to propanoic acid exhibited significant radical-scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems . -

Antimicrobial Activity :

Research on thiazole derivatives has shown promising results against Gram-positive bacteria. The structural similarities between these compounds and propanoic acid suggest that it may possess comparable antimicrobial properties . -

Enzyme Interaction :

Investigations into the inhibition of specific enzymes by thioxomethyl derivatives indicate that propanoic acid may modulate enzyme activity related to inflammatory responses. This could have implications for developing anti-inflammatory agents .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.